molecular formula C23H24N4O4 B2835997 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]propanamide CAS No. 1903386-28-6

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]propanamide

Cat. No.: B2835997
CAS No.: 1903386-28-6
M. Wt: 420.469
InChI Key: WOIDQVPMOUYUFF-UHFFFAOYSA-N
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Description

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]propanamide is a complex organic compound that belongs to the class of oxazepines and oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]propanamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the oxazepine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the oxadiazole moiety: This step may involve the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the two moieties: The final step involves coupling the oxazepine and oxadiazole moieties through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]propanamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazepines and oxadiazoles, such as:

  • 2,3-dihydro-1,4-benzoxazepine
  • 1,2,4-oxadiazole derivatives

Uniqueness

The uniqueness of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]propanamide lies in its specific structure, which combines the oxazepine and oxadiazole moieties. This unique combination may confer distinct biological activities and properties compared to other similar compounds.

Properties

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-16-6-2-4-8-18(16)23-25-21(31-26-23)11-10-20(28)24-12-13-27-14-17-7-3-5-9-19(17)30-15-22(27)29/h2-9H,10-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIDQVPMOUYUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NCCN3CC4=CC=CC=C4OCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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